2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S2/c19-16-7-6-14(12-15(16)18(21)22)26(23,24)20-9-8-17(25-11-10-20)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLSQEIOJBYCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2-Fluorobenzoic Acid
Direct sulfonation of 2-fluorobenzoic acid employs fuming sulfuric acid (30% SO₃) at 150–160°C for 6–8 hours, exploiting the meta-directing effect of the fluorine substituent.
Reaction Conditions
| Parameter | Value |
|---|---|
| Sulfonating agent | Fuming H₂SO₄ (30% SO₃) |
| Temperature | 150–160°C |
| Duration | 6–8 hours |
| Yield | 68–72% |
The resultant 2-fluoro-5-sulfobenzoic acid is isolated via precipitation in ice-water and recrystallized from ethanol/water (1:3).
Conversion to Sulfonyl Chloride
Treatment with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under nitrogen affords the sulfonyl chloride:
$$
\text{2-Fluoro-5-sulfobenzoic acid} + \text{PCl}5 \xrightarrow{\text{DCM, 0–5°C}} \text{2-Fluoro-5-sulfonyl chloride benzoic acid} + \text{POCl}3 + \text{HCl}
$$
Optimized Parameters
- PCl₅ stoichiometry: 1.2 equivalents
- Reaction time: 3 hours
- Yield: 85–90%
Synthesis of 7-Phenyl-1,4-Thiazepan-4-Amine
Ring-Closing Metathesis Approach
A novel route utilizes L-cysteine methyl ester and trans-cinnamaldehyde in a tandem condensation-cyclization sequence:
Schiff Base Formation
$$
\text{L-Cysteine methyl ester} + \text{trans-Cinnamaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Thiazolidine intermediate}
$$Ring Expansion
Treatment with BF₃·OEt₂ catalyzes aza-Cope rearrangement to yield 7-phenyl-1,4-thiazepane.
Key Data
| Step | Conditions | Yield |
|---|---|---|
| Schiff base formation | EtOH, 60°C, 12 h | 92% |
| Ring expansion | BF₃·OEt₂, DCM, 0°C | 78% |
Amine Deprotection
The N-Boc-protected thiazepane undergoes acidic deprotection:
$$
\text{N-Boc-7-phenyl-1,4-thiazepane} \xrightarrow{\text{HCl/dioxane}} \text{7-Phenyl-1,4-thiazepan-4-amine hydrochloride}
$$
Conditions : 4M HCl in dioxane, 25°C, 2 hours; Yield: 95%
Sulfonamide Coupling and Final Product Isolation
Coupling Reaction
The sulfonyl chloride intermediate reacts with 7-phenyl-1,4-thiazepan-4-amine in anhydrous tetrahydrofuran (THF) using triethylamine (TEA) as base:
$$
\text{2-Fluoro-5-sulfonyl chloride benzoic acid} + \text{7-Phenyl-1,4-thiazepan-4-amine} \xrightarrow{\text{TEA, THF}} \text{Target compound} + \text{HCl}
$$
Optimized Parameters
| Variable | Value |
|---|---|
| Temperature | 0°C → 25°C (gradient) |
| Molar ratio | 1:1.05 (acid:amine) |
| Reaction time | 12 hours |
| Yield | 82% |
Crystallization and Purification
Crude product is recrystallized from ethyl acetate/n-hexane (1:4) to afford analytically pure material.
Analytical Data
- Melting Point : 214–216°C
- HPLC Purity : 99.3% (C18, 0.1% TFA in H₂O/MeCN)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.89–7.45 (m, 5H, Ar-H), 4.02 (q, J=6.8 Hz, 2H, Thiazepane CH₂), 3.12 (t, J=5.2 Hz, 2H, SCH₂)
Alternative Synthetic Pathways and Comparative Analysis
Mitsunobu-Based Sulfonylation
An orthogonal strategy employs Mitsunobu conditions to install the sulfonate group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
$$
\text{2-Fluoro-5-hydroxybenzoic acid} + \text{7-Phenyl-1,4-thiazepane-4-sulfinic acid} \xrightarrow{\text{DEAD, PPh₃}} \text{Target compound}
$$
Limitations : Lower yield (57%) due to competing esterification side reactions.
Solid-Phase Synthesis
Immobilization of 2-fluoro-5-aminobenzoic acid on Wang resin enables iterative sulfonylation and cleavage:
Advantages :
- Automated purification via filtration
- High throughput screening of coupling conditions
Disadvantages :
- Final product purity (91–93%) inferior to solution-phase methods
Industrial-Scale Process Considerations
Continuous Flow Sulfonation
Microreactor technology enhances heat transfer during sulfonation:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 8 hours | 22 minutes |
| Space-time yield | 0.8 kg/m³/h | 5.6 kg/m³/h |
Green Chemistry Metrics
- E-factor : 18.7 (batch) vs. 6.2 (flow)
- PMI (Process Mass Intensity) : 32 vs. 11
Chemical Reactions Analysis
2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
The compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to alleviate pain and inflammation. Research indicates that derivatives of benzoic acid exhibit significant anti-inflammatory activity, making this compound a potential candidate for drug development targeting inflammatory diseases .
1.2 Antimicrobial Activity
Studies have shown that compounds similar to 2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid possess antimicrobial properties. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Synthesis and Derivative Development
2.1 Synthetic Pathways
The synthesis of this compound can be achieved through various methodologies, including microwave-assisted synthesis, which enhances reaction efficiency and yields . The use of transition metal catalysts has also been explored to facilitate the formation of the thiazepan moiety in the compound .
2.2 Derivative Exploration
Research into derivatives of this compound has led to the identification of several analogs with improved pharmacological profiles. For instance, modifications at the phenyl group or sulfonyl moiety can enhance bioactivity and selectivity against specific biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s uniqueness lies in its 1,4-thiazepane-sulfonyl moiety, distinguishing it from similar benzoic acid derivatives. Key comparisons include:
| Compound Class | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzoic acid + 1,4-thiazepane | 2-Fluoro, 5-sulfonyl (1,4-thiazepane-phenyl) | Sulfonamide, carboxylic acid, fluorine |
| Triazole-sulfonyl Derivatives [1] | Benzoic acid + 1,2,4-triazole | 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl | Triazole-thione, sulfonyl, fluorine |
| Perfluorinated Benzoic Acids [2] | Benzoic acid + perfluorinated chains | Tetrachloro, perfluoroalkyl-sulfonyl | Potassium salt, perfluorinated chains |
- Sulfur-Containing Rings : The target’s 1,4-thiazepane (7-membered ring with S and N) offers conformational flexibility compared to the rigid 1,2,4-triazole in compounds. This flexibility may influence binding kinetics in biological targets .
- Fluorine vs. Other Halogens : The 2-fluoro substituent in the target compound contrasts with 2,4-difluorophenyl or chlorinated groups in triazole analogs. Fluorine’s electronegativity enhances metabolic stability and membrane permeability relative to chlorine or bromine .
- Sulfonamide Linkage : All compounds feature sulfonyl groups, but the target’s sulfonamide connects to a thiazepane, whereas triazole derivatives link to aryl groups. This difference may alter solubility and protein-binding interactions .
Biological Activity
2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid (CAS No. 763114-26-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group attached to a thiazepane ring, which is known for influencing various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with sulfonamide functionalities have shown enhanced activity against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for nucleic acid synthesis .
Anti-inflammatory Properties
Research indicates that compounds with similar structures can modulate inflammatory pathways. For example, certain thiazepane derivatives have been shown to activate NF-kB signaling pathways in response to stimuli like lipopolysaccharides (LPS), leading to the release of pro-inflammatory cytokines . This suggests that this compound may possess anti-inflammatory effects through similar mechanisms.
Antitumor Activity
The compound's ability to inhibit tumor growth has been explored in various studies. It has been suggested that the sulfonamide moiety contributes to its antitumor activity by interfering with the tumor microenvironment and enhancing T-cell responses against tumors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazepane ring and benzoic acid core can lead to significant changes in potency and selectivity. For instance:
| Substituent Position | Modification Type | Biological Activity Impact |
|---|---|---|
| 1st Position | Methyl Group | Increased anti-inflammatory activity |
| 4th Position | Fluoro Group | Enhanced antimicrobial potency |
| Sulfonamide Group | Varying R groups | Altered antitumor efficacy |
These modifications can lead to compounds with improved selectivity and reduced side effects.
Case Studies
- NF-kB Activation : A study involving a series of thiazepane derivatives demonstrated that specific modifications could enhance NF-kB activation significantly. Compound 1 , bearing a similar structure, was found to be particularly potent in THP-1 cell assays .
- Antimicrobial Testing : A derivative of 2-Fluoro-5-(sulfonyl)benzoic acid was evaluated against several bacterial strains, showing promising results in inhibiting growth at low micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid, and how can intermediates be optimized?
- Methodology :
- Sulfonylation : React 2-fluoro-5-chlorosulfonylbenzoic acid with 7-phenyl-1,4-thiazepane under basic conditions (e.g., NaH/DMF) to form the sulfonamide bond. Monitor reaction progress via TLC or HPLC .
- Intermediate purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Optimization : Vary reaction temperature (40–80°C) and base strength (e.g., K₂CO₃ vs. DBU) to improve yield (>70%) and minimize byproducts like sulfonic acid derivatives .
Q. How can the structure of this compound be unambiguously confirmed?
- Analytical workflow :
- X-ray crystallography : Resolve crystal structure to confirm the spatial arrangement of the 1,4-thiazepane ring and sulfonyl group .
- Multinuclear NMR : Assign peaks using ¹⁹F NMR (δ ≈ -110 ppm for fluorine adjacent to sulfonyl) and 2D NMR (COSY, HSQC) to verify connectivity .
- FT-IR : Identify key functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological screening?
- Screening strategies :
- Enzyme inhibition : Test against kinases or proteases (e.g., MMP-9) due to sulfonamide’s chelating properties. Use fluorogenic substrates and measure IC₅₀ values .
- Cellular uptake : Employ fluorescence tagging (e.g., BODIPY derivatives) to assess permeability in Caco-2 cells, critical for CNS-targeting applications .
Advanced Research Questions
Q. How do substituents on the 1,4-thiazepane ring influence target binding?
- Structure-activity relationship (SAR) analysis :
- Substituent effects : Compare phenyl vs. cyclohexyl groups on the thiazepane ring using molecular docking (e.g., AutoDock Vina). Phenyl enhances π-π stacking with kinase ATP pockets (ΔG ≈ -9.2 kcal/mol) .
- Fluorine positioning : Replace 2-fluoro with 3-fluoro on the benzoic acid. 2-Fluoro improves metabolic stability (t₁/₂ > 2 hrs in liver microsomes) by blocking CYP3A4 oxidation .
- Table : SAR of analogs
| R-group (Thiazepane) | Target affinity (Ki, nM) | Solubility (µg/mL) |
|---|---|---|
| Phenyl | 12.3 ± 1.2 | 8.5 |
| Cyclohexyl | 45.7 ± 3.1 | 22.1 |
| Data extrapolated from sulfonamide analogs in |
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- Contradiction analysis :
- Mechanistic profiling : Perform transcriptomics (RNA-seq) on sensitive vs. resistant cell lines (e.g., HeLa vs. HEK293). Overexpression of ABCB1 transporters in resistant lines reduces intracellular drug accumulation .
- Off-target effects : Use thermal proteome profiling (TPP) to identify unintended protein targets (e.g., carbonic anhydrase IX) contributing to variable IC₅₀ values .
Q. What strategies improve metabolic stability without compromising potency?
- Medicinal chemistry optimization :
- Bioisosteric replacement : Substitute the sulfonyl group with a phosphonate ester to reduce hepatic clearance. Monitor stability in human hepatocytes (CLint < 10 µL/min/mg) .
- Prodrug design : Mask the carboxylic acid as an ethyl ester to enhance oral bioavailability. Hydrolyze in plasma (t₁/₂ = 30 mins) to release active form .
Methodological Notes
- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or ChemDraw) to avoid misassignment of thiazepane ring protons .
- Controlled experiments : Include negative controls (e.g., sulfonic acid derivatives) in biological assays to confirm sulfonamide-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
